

Gold-Platinum Catalysts Outshine Commercial Pt/C in Durability and Efficiency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold;platinum*

Cat. No.: *B14352064*

[Get Quote](#)

Researchers and scientists in drug development and other catalytic fields now have compelling evidence to consider gold-platinum (Au-Pt) bimetallic catalysts as a superior alternative to traditional commercial platinum on carbon (Pt/C) catalysts. Recent studies demonstrate that the incorporation of gold significantly enhances the stability, catalytic activity, and poison tolerance of platinum-based catalysts, offering substantial performance improvements for a variety of electrochemical reactions.

A comprehensive review of recent experimental data reveals that Au-Pt catalysts exhibit remarkable durability under strenuous conditions. In accelerated degradation tests, Au-Pt/C catalysts retained up to 80% of their electrochemical surface area (ECSA), whereas commercial Pt/C catalysts lost 40-45% of their initial active area under similar testing.^{[1][2]} This enhanced stability is attributed to the protective effect of gold, which impedes the dissolution and degradation of platinum.^{[2][3]}

The catalytic activity of Au-Pt systems for key reactions such as the oxygen reduction reaction (ORR) and methanol oxidation reaction (MOR) is also notably superior to that of their Pt/C counterparts. For the ORR, a crucial reaction in fuel cells, Au-Pt catalysts have shown a minimal degradation in half-wave potential of only 5 mV after 30,000 cycles, compared to a significant 39 mV loss for commercial Pt/C.^{[1][4]} In one instance, a well-defined Au-core@Co-interlayer@PtCoAu-shell multilayer structure demonstrated a mass activity 4.0 times higher than that of commercial Pt/C catalysts.^[5] For MOR, highly porous Au-Pt urchin-like nanocrystals exhibited significantly enhanced activity, which is attributed to their larger active

sites and the effective removal of poisonous carbonaceous intermediates like carbon monoxide (CO).^[6]

Furthermore, Au-Pt catalysts demonstrate a superior tolerance to CO poisoning, a common issue that deactivates platinum catalysts. The forward/backward current (If/Ib) ratio, a measure of CO tolerance, was found to be higher for Au-Pt nanocrystals (4.78) compared to Pt/C (4.11), indicating a more efficient oxidation and removal of CO from the catalyst surface.^[6] This enhanced tolerance is linked to the modification of the electronic structure of platinum by the presence of gold.^{[2][6]}

Performance Data at a Glance: Au-Pt vs. Commercial Pt/C

Performance Metric	Au-Pt Catalysts	Commercial Pt/C Catalysts	Source(s)
Stability (ECSA Loss)	~20% loss after 30,000 cycles	40-45% loss after 30,000 cycles	[1][2]
ORR Activity (Half-wave potential degradation)	~5 mV loss after 30,000 cycles	~39 mV loss after 30,000 cycles	[1][4]
MOR Activity	Enhanced activity due to porous morphology and efficient CO removal	Lower activity, susceptible to CO poisoning	[6]
CO Tolerance (If/Ib Ratio)	4.78	4.11	[6]
Mass Activity (ORR)	Up to 4.0 times higher	Baseline	[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and electrochemical evaluation of Au-Pt catalysts as described in the cited literature.

Synthesis of Au-Decorated Pt/C (Au-Pt/C)

This method involves the chemical reduction of a gold precursor onto a commercial Pt/C catalyst.

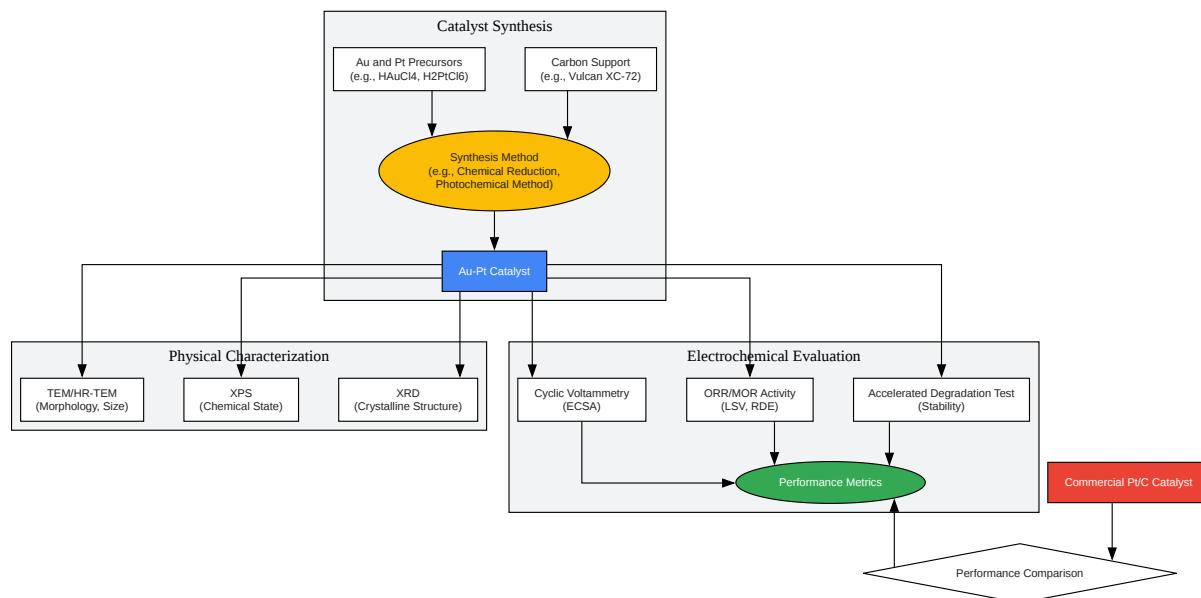
- An aqueous solution of $\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$ (1.0 mM) is added to a suspension of commercial Pt/C (e.g., Johnson Matthey 40% Pt) in water with vigorous stirring at 80 °C.[2]
- A solution of trisodium citrate (38.8 mM) is then added to the mixture, which is stirred for 15 minutes to facilitate the reduction of gold ions.[2]
- The resulting Au-Pt/C catalyst is filtered, washed thoroughly with water, and dried at 70 °C for 24 hours.[2] The molar ratio of Au to Pt can be controlled by adjusting the initial amount of the Pt/C catalyst.[2]

Synthesis of Au@Pt Core-Shell Nanoparticles

This protocol describes a photochemical method for creating a core-shell structure with a gold core and a platinum shell.

- Gold Seed Formation: An aqueous solution containing HAuCl_4 , polyethylene glycol (PEG-400), and acetone is irradiated with UV light (254 nm) to produce gold nanoparticles, which serve as seeds.[7]
- Platinum Shell Deposition: A platinum precursor (e.g., K_2PtCl_4) is added to the gold seed solution.[8] The mixture is again exposed to UV radiation to reduce the Pt(IV) ions, leading to their deposition onto the gold seeds, forming the core-shell structure.[7] The thickness of the platinum shell can be controlled by varying the molar ratio of the gold seeds to the platinum precursor.[7]

Electrochemical Evaluation


The performance of the catalysts is typically evaluated using a three-electrode electrochemical cell.

- Working Electrode Preparation: A catalyst ink is prepared by dispersing the catalyst powder in a solution of deionized water, isopropanol, and a Nafion® solution. This ink is then drop-cast onto a glassy carbon electrode and dried.
- Electrochemical Measurements:

- Cyclic Voltammetry (CV): Performed in a deaerated electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄) to determine the ECSA by measuring the charge associated with hydrogen adsorption/desorption.[4]
- Oxygen Reduction Reaction (ORR): Linear sweep voltammetry (LSV) is conducted in an oxygen-saturated electrolyte using a rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) to evaluate the catalytic activity.
- Methanol Oxidation Reaction (MOR): CV is performed in an electrolyte containing methanol (e.g., 0.5 M H₂SO₄ + 1 M CH₃OH) to assess the catalyst's activity for methanol oxidation.
- Accelerated Degradation Tests (ADT): The stability of the catalyst is tested by applying a large number of potential cycles (e.g., 30,000 cycles) and measuring the ECSA and ORR activity before and after the cycling.[1][4]

Visualizing the Path to Enhanced Catalysis

The following diagram illustrates the typical workflow for the synthesis and evaluation of Au-Pt catalysts, providing a clear overview of the process from precursor materials to performance assessment.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Dataset on electrochemical stability and activity of Au-decorated Pt surface for oxygen reduction reaction in acidic media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable Pt-Based Oxygen Reduction Electrocatalysts toward Practical Fuel Cells: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bnl.gov [bnl.gov]
- 5. mdpi.com [mdpi.com]
- 6. Highly Porous Au–Pt Bimetallic Urchin-Like Nanocrystals for Efficient Electrochemical Methanol Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electrochemsci.org [electrochemsci.org]
- 8. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- To cite this document: BenchChem. [Gold-Platinum Catalysts Outshine Commercial Pt/C in Durability and Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14352064#benchmarking-gold-platinum-catalysts-against-commercial-pt-c-catalysts>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com